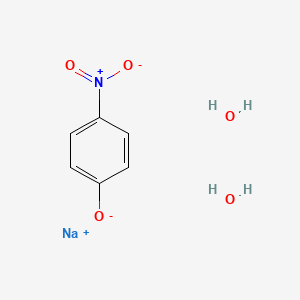
Sodium 4-nitrophenolate Dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-nitrophenolate Dihydrate is a compound with the molecular formula C6H8NNaO5 . It is also known by other names such as 4-Nitrophenol sodium salt dihydrate and sodium;4-nitrophenolate;dihydrate . The molecular weight of this compound is 197.12 g/mol .
Synthesis Analysis
This compound can be synthesized through various methods. One common approach involves the reaction between 4-nitrophenol and sodium hydroxide (NaOH) in an aqueous medium, followed by the addition of water to form the dihydrate .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as FTIR and Raman spectra . The single crystal XRD and Powder XRD studies confirmed that the crystal contains the orthorhombic crystal system .Chemical Reactions Analysis
4-nitrophenol is acidic because of its hydroxyl group. It reacts with strong bases like sodium hydroxide to form 4-nitrophenolate ions . 4-nitrophenol also undergoes aromatic ring reactions such as halogenation, sulfonation, acylation, and alkylation, particularly in the ortho position of the (-OH) group .Physical and Chemical Properties Analysis
This compound possesses both the phenolic and ionic characteristics, combining the reactivity of the phenolate group (-O^-) with the stabilizing effects of the sodium ion . The presence of water molecules in the crystal structure contributes to its physical properties, such as solubility and stability .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Applications
Sodium 4-nitrophenolate dihydrate has been identified as a nonlinear optical crystal with significant applications. A study by Muthuraman et al. (1999) reveals that this compound forms a new herringbone structure which is crucial for quadratic nonlinear optics. It comprises two distinct organic chromophores organized in herringbone motifs, contributing to its nonlinear optical efficiency (Muthuraman et al., 1999). Similarly, Brahadeeswaran et al. (1998) demonstrate that sodium p-nitrophenolate dihydrate (NPNa) is a semiorganic nonlinear optical crystal with a high nonlinear optical coefficient, making it suitable for various optical applications (Brahadeeswaran et al., 1998).
Crystal Growth and Characterization
The growth and characterization of this compound have been extensively studied. Vanishri et al. (2005) explored the crystal growth from aqueous solutions, noting its high optical transparency and potential for improved optical performance (Vanishri et al., 2005). Additionally, Boaz et al. (2009) studied its microhardness, dielectric, and photoconductivity properties, further emphasizing its suitability as a nonlinear optical material (Boaz et al., 2009).
Optical and Mechanical Properties
Research by Minemoto et al. (1994) on the nonlinear optical properties of this compound highlights its effectiveness in second-harmonic generation and its relatively high optical and mechanical properties compared to conventional organic molecular crystals (Minemoto et al., 1994). Similarly, Alex et al. (2000) conducted ultrasonic measurements to determine the elastic constants of this crystal, providing valuable insights into its mechanical properties (Alex et al., 2000).
Catalytic Applications
In the field of catalysis, Din et al. (2020) reviewed the use of nanocatalytic systems involving this compound in the chemical reduction of nitrophenol compounds. These systems have shown effectiveness in reducing hazardous dyes from aqueous solutions (Din et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
4-Nitrophenol sodium salt dihydrate, also known as Sodium 4-nitrophenolate Dihydrate, is a complex compound that interacts with several targets. It is often used in the synthesis of various derivatives with alkali metals .
Mode of Action
The compound’s mode of action involves the displacement of the hydrogen atom from the hydroxyl group by the sodium ion, forming sodium 4-nitrophenolate . This reaction is similar to the reduction of the nitro group to amine in 4-nitrophenol . .
Biochemical Pathways
4-nitrophenol, a related compound, is known to be involved in the synthesis of paracetamol . It is reduced to 4-aminophenol, then acetylated with acetic anhydride .
Result of Action
It’s known that the compound has optical properties, including second harmonic generation and third-harmonic generation . These properties play an important role in device applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitrophenol sodium salt dihydrate. For instance, the compound is known to form a dihydrate upon the addition of water molecules . Furthermore, it’s recommended to prevent the chemical from entering drains, indicating that its action could be influenced by environmental factors .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-nitrophenolate Dihydrate involves the reaction of 4-nitrophenol with sodium hydroxide in water followed by crystallization to obtain the dihydrate form.", "Starting Materials": [ "4-nitrophenol", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-nitrophenol in water", "Add sodium hydroxide to the solution", "Stir the mixture until the 4-nitrophenol is completely dissolved", "Heat the mixture to 60-70°C for 30 minutes", "Cool the mixture to room temperature", "Filter the solution to remove any impurities", "Crystallize the solution to obtain Sodium 4-nitrophenolate Dihydrate" ] } | |
CAS-Nummer |
63317-67-9 |
Molekularformel |
C6H6NNaO4 |
Molekulargewicht |
179.11 g/mol |
IUPAC-Name |
sodium;4-nitrophenolate;hydrate |
InChI |
InChI=1S/C6H5NO3.Na.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4,8H;;1H2/q;+1;/p-1 |
InChI-Schlüssel |
SFNXTNREEGTEJL-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].O.O.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].O.[Na+] |
Piktogramme |
Flammable; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


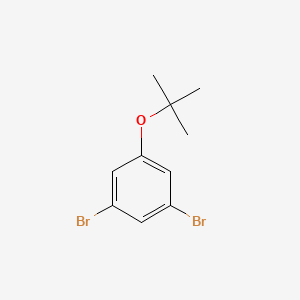
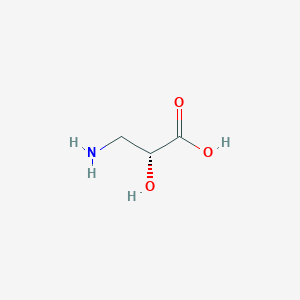
![4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3147827.png)

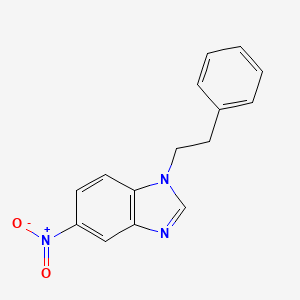

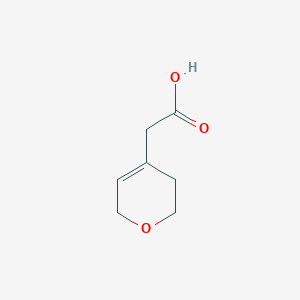




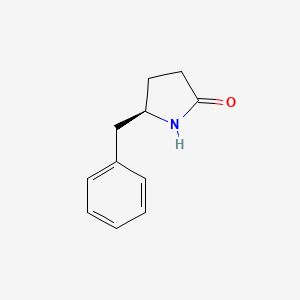
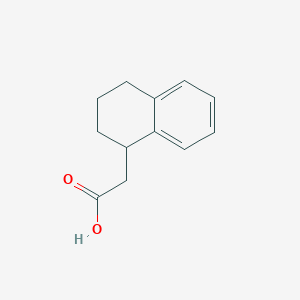
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B3147928.png)
